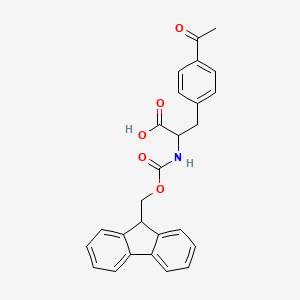

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid

Beschreibung

IUPAC Nomenclature and Systematic Classification

The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid is systematically named according to IUPAC guidelines to reflect its structural features. The name delineates:

- A fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the α-amino nitrogen of phenylalanine.

- A 4-acetylphenyl substituent on the β-carbon of the alanine backbone.

- A carboxylic acid functional group at the C-terminus.

This nomenclature emphasizes the stereochemistry (S-configuration), acetyl substitution at the para position of the phenyl ring, and the Fmoc-protected amine.

CAS Registry and Synonyms

The compound is registered under CAS 204716-07-4 and has multiple synonyms, including:

- Fmoc-Phe(4-Ac)-OH

- Fmoc-4-Acetyl-L-phenylalanine

- (S)-Fmoc-2-amino-3-(4-acetylphenyl)propionic acid

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-acetyl-L-phenylalanine .

These aliases reflect its role in peptide synthesis and its structural relationship to modified phenylalanine derivatives.

Molecular Formula and Weight

The molecular formula is C₂₆H₂₃NO₅ , derived from:

- 26 carbon atoms (including the fluorenyl and acetyl groups).

- 23 hydrogen atoms .

- 1 nitrogen atom (from the amino group).

- 5 oxygen atoms (from carbonyl, carboxyl, and ether groups).

| Element | Quantity |

|---|---|

| C | 26 |

| H | 23 |

| N | 1 |

| O | 5 |

The molecular weight is 429.47 g/mol , calculated using atomic masses from the periodic table.

Stereochemical Configuration and Chiral Centers

The compound exhibits one chiral center at the α-carbon of the phenylalanine backbone, corresponding to the S-configuration . This configuration is critical for its compatibility with L-amino acid-based peptide synthesis. The stereochemistry is confirmed via optical rotation data (e.g., $$[α]_D = -7°$$ in methanol).

The 4-acetylphenyl group adopts a para-substituted orientation on the aromatic ring, while the Fmoc group introduces planar rigidity due to the fluorenyl moiety. The D-enantiomer (CAS 1217751-18-2) is also documented but is less commonly utilized in standard peptide workflows.

Crystallographic and Conformational Studies

While direct crystallographic data for this specific compound is limited, studies on analogous Fmoc-phenylalanine derivatives reveal key structural insights:

- π-π stacking interactions between fluorenyl groups dominate solid-state packing.

- The acetyl group introduces steric bulk, potentially influencing intermolecular hydrogen bonding patterns.

- Conformational flexibility in solution is constrained by the Fmoc group’s planar geometry, as observed in NMR studies of related compounds.

Comparative analyses with peptoid analogues suggest that hydrogen bonding at the carbamate group (N–H···O=C) directs unidirectional assembly in fibrillar structures, whereas acetylated variants may favor alternative packing modes.

Eigenschaften

IUPAC Name |

(2S)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c1-16(28)18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHDZWYAQYTGRJ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Fmoc-4-acetyl-L-phenylalanine, also known as Fmoc-L-4-Acetylphe, primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA). The compound’s antibacterial activity against Gram-negative bacteria is weaker due to its inability to cross the bacterial membrane.

Mode of Action

Fmoc-4-acetyl-L-phenylalanine interacts with its targets by permeating the bacterial membrane. In combination with other antibiotics like aztreonam (AZT), it can display antibacterial activity against both Gram-positive and Gram-negative bacteria. AZT increases the permeability of Fmoc-4-acetyl-L-phenylalanine through the bacterial membrane, leading to a synergistic effect and higher efficacy against bacteria like P. aeruginosa.

Biochemical Pathways

It is known that the compound has antimicrobial properties specific to gram-positive bacteria. It is also used in Fmoc-based solid-phase peptide synthesis.

Result of Action

The primary result of Fmoc-4-acetyl-L-phenylalanine’s action is its antibacterial activity. It reduces the bacterial load both in vitro and in skin wound infections of mice. At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels. At higher concentrations, it triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills Gram-positive bacteria.

Action Environment

The action, efficacy, and stability of Fmoc-4-acetyl-L-phenylalanine can be influenced by various environmental factors. For instance, its antibacterial activity can be enhanced when combined with other antibiotics like AZT. Additionally, factors like pH and buffer ions can influence its self-assembly to gel formation.

Biochemische Analyse

Biochemical Properties

It is known that the Fmoc group plays a key role in the self-assembly of the molecule to form hydrogels. The Fmoc group, the covalent linkage between Fmoc and phenylalanine, the flexibility of the phenylalanine side chain, pH, and buffer ions all contribute to this self-assembly.

Cellular Effects

Other Fmoc-conjugated amino acids have been found to display antibacterial activity against Gram-positive bacteria. This antibacterial activity is predominantly due to the release of the compound from the hydrogel.

Molecular Mechanism

It is known that the Fmoc group plays a key role in the self-assembly of the molecule to form hydrogels. The Fmoc group, the covalent linkage between Fmoc and phenylalanine, the flexibility of the phenylalanine side chain, pH, and buffer ions all contribute to this self-assembly.

Temporal Effects in Laboratory Settings

It is known that the Fmoc group plays a key role in the self-assembly of the molecule to form hydrogels. The Fmoc group, the covalent linkage between Fmoc and phenylalanine, the flexibility of the phenylalanine side chain, pH, and buffer ions all contribute to this self-assembly.

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid, often referred to as Fmoc-L-AcPhe-OH, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and an acetophenyl moiety. Its molecular formula is , with a molecular weight of 404.89 g/mol. The synthesis typically involves:

- Protection of the Amine Group : The amine group is protected using the Fmoc group.

- Formation of the Acetophenyl Moiety : The acetophenyl derivative is synthesized.

- Coupling Reaction : The protected amine is coupled with the acetophenyl-acetic acid under specific conditions using coupling reagents like EDCI or DCC.

Biological Activity

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid has been primarily studied in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of fluorenes, including this compound, exhibit significant antimicrobial activity against various bacterial strains. The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, which can modulate biological effects.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

| Klebsiella pneumoniae | 60 µg/mL |

These findings suggest that the fluorenylmethoxycarbonyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains.

Anticancer Properties

The compound has also shown promising results in anticancer studies. It acts as a potential inhibitor of type I topoisomerase, which is crucial for DNA replication and repair.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

The introduction of specific substituents on the phenyl moiety appears to enhance cytotoxicity against these cancer cell lines.

The mechanism through which (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid exerts its biological effects involves:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Cell Membrane Interaction : Its hydrophobic nature allows it to interact with lipid membranes, facilitating cellular uptake.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several studies have demonstrated the efficacy of this compound in various biological contexts:

- Study on Antimicrobial Resistance : A study published in Antimicrobial Agents and Chemotherapy highlighted that modifications in the fluorenone structure could lead to enhanced activity against methicillin-resistant Staphylococcus aureus .

- Anticancer Efficacy : Research conducted by Smith et al. showed that derivatives similar to this compound exhibited potent antiproliferative effects on multiple cancer cell lines, indicating its potential as a lead compound for drug development .

- Mechanistic Insights : A recent publication explored the molecular docking studies revealing that the binding affinity of this compound to target enzymes was significantly improved by structural modifications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Fmoc-L-Ac-Ala-OH is primarily used in the synthesis of peptides and proteins due to its role as a protected amino acid. The fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized protecting group in solid-phase peptide synthesis (SPPS). The following applications highlight its significance:

The compound's structure allows it to serve as a building block for various bioactive peptides. Its derivatives have been explored for their potential in treating diseases such as cancer and metabolic disorders.

Anticancer Peptides

Recent studies have investigated the incorporation of Fmoc-L-Ac-Ala-OH into peptide sequences designed to target cancer cells selectively. These peptides demonstrate enhanced binding affinity to specific receptors overexpressed in tumor cells.

- Study Findings :

- Increased cytotoxicity against cancer cell lines.

- Improved selectivity compared to non-targeted therapies.

Modulation of Taste Perception

Research has indicated that derivatives of Fmoc-L-Ac-Ala-OH can act as modulators of taste perception, particularly in enhancing sweetness or masking bitterness in formulations.

| Study | Findings |

|---|---|

| Taste Modulation | Derivatives showed promise in improving palatability of pharmaceutical formulations. |

Vergleich Mit ähnlichen Verbindungen

Structural Variations

The target compound belongs to a family of Fmoc-protected amino acids with variable aromatic substituents. Key structural analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., acetyl, CF₃) enhance electrophilicity and may improve binding to electron-rich biological targets .

- Bulky substituents (e.g., tert-butoxy, dimethylpyrrolyl) reduce rotational freedom and may increase metabolic stability .

Physicochemical Properties

Notes:

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS) Approach Using Fmoc Chemistry

One of the most common methods to prepare Fmoc-protected amino acids and peptides containing them is via SPPS. The procedure includes:

- Resin Loading and Swelling: The resin (solid support) is swollen in solvents such as dichloromethane (CH2Cl2) and dimethylformamide (DMF) to facilitate reagent access.

- Fmoc Deprotection: Piperidine in DMF (typically 20%) is used to remove the Fmoc protecting group in cycles (5 min and 15 min) to expose the amino group for coupling.

- Coupling of Fmoc-Amino Acid: The Fmoc-protected amino acid (in this case, Fmoc-L-4-acetamidophenylalanine) is coupled using activating agents such as PyBOP, HATU, or HCTU with bases like DIPEA or DIC to form the peptide bond.

- Washing Steps: Multiple washes with DMF and CH2Cl2 ensure removal of excess reagents and byproducts.

- Final Deprotection and Cleavage: After synthesis, the peptide or amino acid derivative is cleaved from the resin using trifluoroacetic acid (TFA) mixtures (e.g., TFA, water, triisopropylsilane (TIS), ethanedithiol (EDT)) and precipitated with diethyl ether.

This method allows the preparation of the fully protected amino acid or peptide fragment with high purity and yield.

| Step Number | Reagent/Action | Conditions/Time |

|---|---|---|

| 1 | Resin swelling | CH2Cl2 and DMF, 15 min each |

| 2 | Fmoc deprotection | 20% piperidine/DMF, 5 min + 15 min |

| 3 | Coupling of Fmoc amino acid | 3.5 eq amino acid, PyBOP/HATU, DIPEA, 40 min |

| 4 | Washing | DMF, 5 times, 1 min each |

| 5 | Final cleavage | TFA/H2O/TIS/EDT (92.5:2.5:2.5:2.5), 3 hours |

Source: Adapted from peptide synthesis protocols using Fmoc chemistry and resin cleavage methods

Solution-Phase Synthesis with Fmoc Protection

An alternative to SPPS is the solution-phase synthesis of the Fmoc-protected amino acid:

- Starting from the corresponding amino acid (e.g., L-4-acetamidophenylalanine), the amino group is selectively protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.

- Typical solvents include dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

- The reaction is often performed at low temperature to control side reactions.

- After completion, the product is purified by flash chromatography using silica gel and gradient elution (e.g., 0–40% methanol in dichloromethane with a small percentage of ammonium hydroxide to prevent acid-sensitive group cleavage).

- The final product is characterized by NMR, mass spectrometry, and chromatographic purity.

| Reagent | Role | Typical Amount/Conditions |

|---|---|---|

| Fmoc-Cl | Amino group protecting agent | 1.0 eq, added slowly at 0°C to RT |

| Base (e.g., NaHCO3 or TEA) | Neutralizes HCl formed | 1.0–2.0 eq |

| Solvent (CH2Cl2, THF) | Reaction medium | Anhydrous, inert atmosphere |

| Purification | Flash chromatography | Silica gel, gradient elution |

Source: General Fmoc protection methods adapted from literature

Specific Modifications for 4-Acetylphenyl Side Chain

The 4-acetylphenyl group can be introduced or modified by:

- Acetylation of the 4-aminophenyl side chain after Fmoc protection using acetic anhydride and a base such as DIPEA in N-methylpyrrolidone (NMP).

- Alternatively, starting from 4-acetamidophenylalanine as the substrate ensures the acetyl group is already present before Fmoc protection.

- This step is typically carried out at ambient temperature for 60 minutes with rotation to ensure homogeneity.

| Step | Reagents | Conditions |

|---|---|---|

| Acetylation | Acetic anhydride, DIPEA, NMP | 0.5 M acetic anhydride, 0.25 M DIPEA, 60 min, RT |

| Washing | DMF | 5 x 1 mL |

Source: Peptide synthesis acetylation protocols

Research Findings and Analytical Data

- The compound has a molecular weight of 444.5 g/mol and a molecular formula of C26H24N2O5.

- It has one defined stereocenter, preserving the (S) configuration critical for biological activity.

- Purity and identity are confirmed by NMR, mass spectrometry, and chromatographic techniques.

- The compound exhibits a topological polar surface area of 105 Ų and a calculated logP of 3.8, indicating moderate lipophilicity suitable for peptide synthesis applications.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 444.5 g/mol | Computed (PubChem) |

| Stereochemistry | (S)-configuration | Chiral synthesis confirmation |

| Purity | >95% | HPLC, NMR |

| LogP (XLogP3-AA) | 3.8 | Computational prediction |

| Hydrogen Bond Donors/Acceptors | 3 / 5 | Computed |

Source: PubChem computed data and synthesis reports

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Solid-Phase Peptide Synthesis | Automated cycles of Fmoc deprotection and coupling on resin | High purity, automation, scalability | Requires specialized equipment |

| Solution-Phase Fmoc Protection | Reaction of amino acid with Fmoc-Cl in solution | Simplicity, flexibility in modifications | Purification steps needed |

| Side Chain Acetylation | Acetylation of 4-aminophenyl side chain post-Fmoc protection | Specific functionalization | Additional reaction step |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.